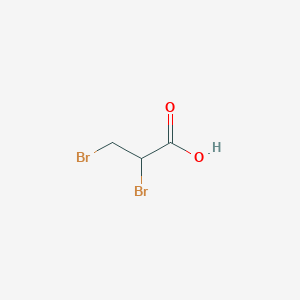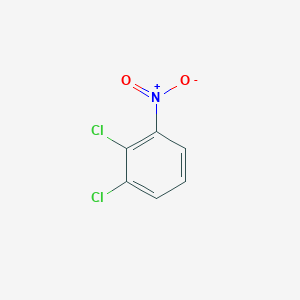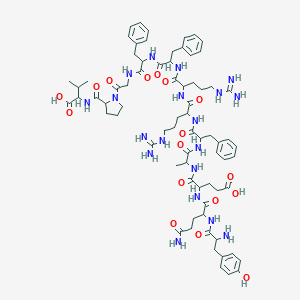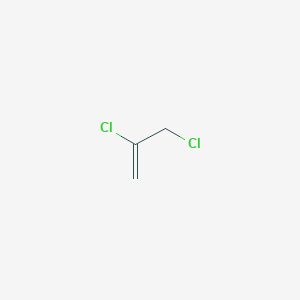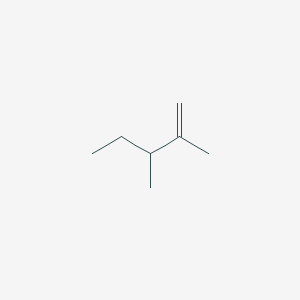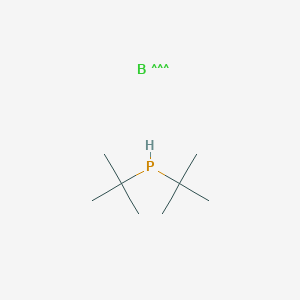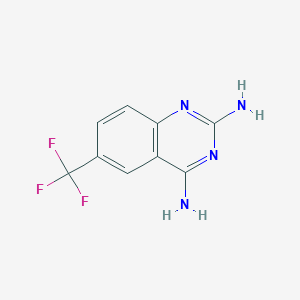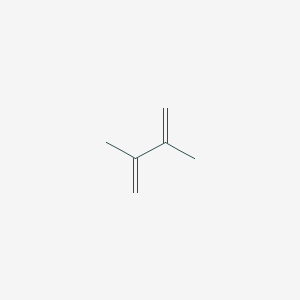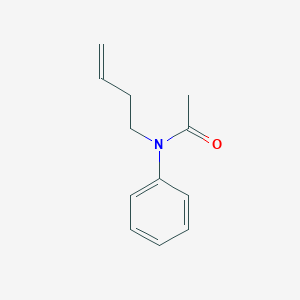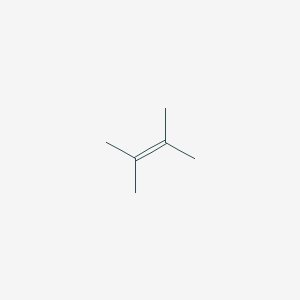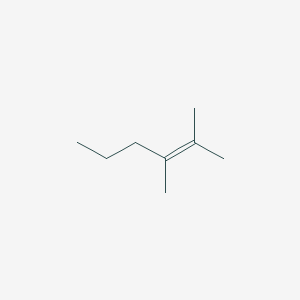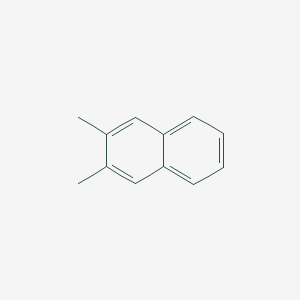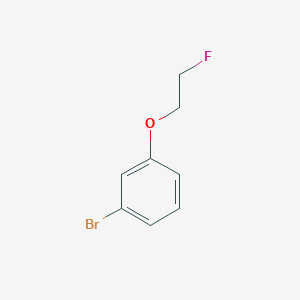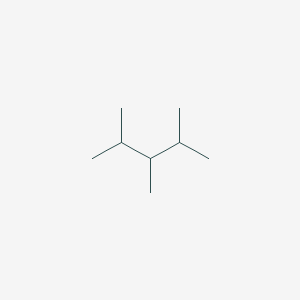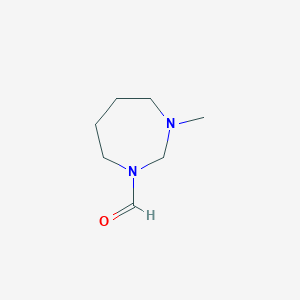
3-Methyl-1,3-diazepane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1,3-diazepane-1-carbaldehyde, also known as MDCA, is a heterocyclic organic compound that contains a diazepane ring. It is a colorless liquid that is used in various scientific research applications, especially in the field of organic chemistry. MDCA is synthesized through a multistep process, and its mechanism of action involves its ability to act as a nucleophile in various reactions.
Mecanismo De Acción
3-Methyl-1,3-diazepane-1-carbaldehyde acts as a nucleophile in various reactions, including the formation of C-C bonds and the synthesis of chiral compounds. It is also used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. Its mechanism of action involves its ability to react with electrophiles, such as carbonyl compounds, to form a new bond. The resulting compound can then be used as a building block in further reactions.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-1,3-diazepane-1-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it is known to be a stable compound that is not readily metabolized in the body. It does not have any known toxic effects, and its use in scientific research is considered safe.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-1,3-diazepane-1-carbaldehyde has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. Its unique structure and reactivity make it a valuable tool in organic synthesis. However, its synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of pure 3-Methyl-1,3-diazepane-1-carbaldehyde. It is also relatively expensive compared to other reagents, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 3-Methyl-1,3-diazepane-1-carbaldehyde. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 3-Methyl-1,3-diazepane-1-carbaldehyde as a building block in the synthesis of new pharmaceuticals and agrochemicals. 3-Methyl-1,3-diazepane-1-carbaldehyde may also have potential applications in the development of new materials, such as polymers and catalysts. Further research is needed to explore these potential applications and to fully understand the mechanism of action of 3-Methyl-1,3-diazepane-1-carbaldehyde.
Métodos De Síntesis
3-Methyl-1,3-diazepane-1-carbaldehyde is synthesized through a multistep process that involves the reaction of 2-methyl-1,3-propanediol with paraformaldehyde, followed by the reaction of the resulting compound with ammonia. The final step involves the reaction of the resulting compound with hydrazine hydrate to produce 3-Methyl-1,3-diazepane-1-carbaldehyde. The synthesis method is complex and requires careful control of reaction conditions to obtain a high yield of pure 3-Methyl-1,3-diazepane-1-carbaldehyde.
Aplicaciones Científicas De Investigación
3-Methyl-1,3-diazepane-1-carbaldehyde is used in various scientific research applications, especially in the field of organic chemistry. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. 3-Methyl-1,3-diazepane-1-carbaldehyde is also used as a reagent in various reactions, including the synthesis of chiral compounds and the formation of C-C bonds. Its unique structure and reactivity make it a valuable tool in organic synthesis.
Propiedades
Número CAS |
138913-28-7 |
|---|---|
Nombre del producto |
3-Methyl-1,3-diazepane-1-carbaldehyde |
Fórmula molecular |
C7H14N2O |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
3-methyl-1,3-diazepane-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O/c1-8-4-2-3-5-9(6-8)7-10/h7H,2-6H2,1H3 |
Clave InChI |
IIMAVCKPPASFGF-UHFFFAOYSA-N |
SMILES |
CN1CCCCN(C1)C=O |
SMILES canónico |
CN1CCCCN(C1)C=O |
Sinónimos |
1H-1,3-Diazepine-1-carboxaldehyde, hexahydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



